molecular formula C5H6N2O2S B1270720 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid CAS No. 688064-14-4

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Cat. No. B1270720
M. Wt: 158.18 g/mol
InChI Key: BAANOAVDEBKXEY-UHFFFAOYSA-N
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Description

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .


Molecular Structure Analysis

The molecular formula of 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid is C6H8N2O2S . It is a derivative of thiazoline, an intermediate in the industrial synthesis of L-cysteine, an amino acid .


Chemical Reactions Analysis

2-Aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They have also shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .


Physical And Chemical Properties Analysis

2-Aminothiazoles are light yellow crystals . They possess an odor similar to pyridine and are soluble in water, alcohols, and diethyl ether .

Scientific Research Applications

Designing Protein Mimics

2-Amino-5-methyl-1,3-thiazole-4-carboxylic acids (ATCs) serve as constrained heterocyclic γ-amino acids centered around a thiazole ring, instrumental in mimicking the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. A versatile chemical route for synthesizing orthogonally protected ATCs highlights their potential in designing protein structure mimics, contributing to understanding protein folding and interactions (Mathieu et al., 2015).

Antibacterial Compounds

The synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives demonstrates their application in creating antibacterial agents. These compounds, derived from the reaction of aromatic aldehyde with dichloroacetic acid and thiourea, show potential in developing new antibacterial treatments, supporting efforts in combating resistant bacterial strains (Al Dulaimy et al., 2017).

Fungicidal and Antivirus Activities

Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been identified for their promising fungicidal and antivirus activities. These compounds exhibit significant activity against various fungi and the tobacco mosaic virus (TMV), suggesting a new strategy for controlling fungal infections and viral diseases in crops (Fengyun et al., 2015).

Structural Studies and Helical Oligomers

The synthesis of ATC oligomers and their structural analysis in various solvents, including water, reveals their ability to adopt a well-defined 9-helix structure. This insight into the structural behavior of ATC oligomers enhances our understanding of γ-amino acid-based structures and their potential applications in biomolecular design (Mathieu et al., 2013).

Fluorescent Materials Development

2-Furylthiazole-4-carboxylic acid methyl ester, derived from biomass and natural amino acids, serves as a precursor in the synthesis of fluorescent materials. This demonstrates the application of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid derivatives in creating photoluminescent compounds, potentially useful in optical materials and sensors (Tanaka et al., 2015).

Future Directions

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This information will be useful for future innovation .

properties

IUPAC Name

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAANOAVDEBKXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363774
Record name 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

CAS RN

688064-14-4
Record name 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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